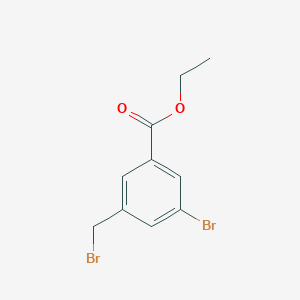

Ethyl 3-bromo-5-(bromomethyl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-bromo-5-(bromomethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Br2O2/c1-2-14-10(13)8-3-7(6-11)4-9(12)5-8/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEFKCLDQEMQQFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)CBr)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858663 | |

| Record name | Ethyl 3-bromo-5-(bromomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261826-04-3 | |

| Record name | Ethyl 3-bromo-5-(bromomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Safety Profile of Ethyl 3-bromo-5-(bromomethyl)benzoate: A Technical Guide for Researchers

For Professionals in Research and Drug Development

Introduction

Ethyl 3-bromo-5-(bromomethyl)benzoate, a bifunctional organic compound, serves as a valuable building block in medicinal chemistry and materials science. Its structure, featuring both a stable aryl bromide and a reactive benzyl bromide, allows for sequential and site-selective reactions, making it a versatile intermediate in the synthesis of complex molecules. However, the very features that impart its synthetic utility also necessitate a thorough understanding of its potential hazards. This guide provides an in-depth analysis of the safety considerations for Ethyl 3-bromo-5-(bromomethyl)benzoate (CAS No. 1261826-04-3).

It is important to note that a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound is limited. Therefore, this guide has been constructed by synthesizing data from structurally analogous compounds, including various brominated and bromomethylated benzoate esters. This approach allows for a robust, precautionary safety profile based on the known hazards of the functional groups present in the molecule. The causality behind the recommended protocols is explained to empower researchers with the knowledge to handle this and similar reagents safely.

Chemical Identification and Properties

A clear identification is the foundation of chemical safety. The properties of Ethyl 3-bromo-5-(bromomethyl)benzoate are summarized below.

| Property | Value | Source |

| Chemical Name | Ethyl 3-bromo-5-(bromomethyl)benzoate | BLDpharm[1] |

| CAS Number | 1261826-04-3 | BLDpharm[1] |

| Molecular Formula | C₁₀H₁₀Br₂O₂ | BLDpharm[1] |

| Molecular Weight | 321.99 g/mol | BLDpharm[1] |

| SMILES Code | O=C(OCC)C1=CC(CBr)=CC(Br)=C1 | BLDpharm[1] |

Hazard Assessment: A Synthesis of Evidence

The primary hazards of this molecule are attributed to the lachrymatory and corrosive nature of the benzyl bromide functional group and the general irritant properties of halogenated aromatic compounds. Based on data from structurally similar chemicals, the following GHS classifications are anticipated.[2][3][4][5][6]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion / Irritation | Category 1B / 2 | H314: Causes severe skin burns and eye damage OR H315: Causes skin irritation.[3][4] |

| Serious Eye Damage / Irritation | Category 1 / 2A | H318: Causes serious eye damage OR H319: Causes serious eye irritation.[7][8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[6][8] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[5][6] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[5] |

Signal Word: Danger or Warning[3][8]

Hazard Pictograms:

The skull and crossbones may also be relevant depending on the acute toxicity of the specific compound.

The "Why" Behind the Hazards: The benzyl bromide moiety is a potent electrophile, readily reacting with nucleophiles such as water, amines, and thiols found in biological tissues. This reactivity is the mechanistic basis for its corrosive and irritant effects on the skin, eyes, and respiratory tract. Upon contact with moisture on these surfaces, it can hydrolyze to hydrobromic acid (HBr) and the corresponding benzyl alcohol, contributing to the corrosive action.[3][4] The lachrymatory (tear-inducing) effect is a common characteristic of benzyl halides.

Safe Handling and Engineering Controls

A multi-layered approach to safety, incorporating engineering controls, administrative procedures, and personal protective equipment (PPE), is essential.

Engineering Controls: The First Line of Defense

The primary directive is to minimize exposure. All handling of Ethyl 3-bromo-5-(bromomethyl)benzoate, including weighing and transfers, must be conducted within a certified chemical fume hood to control vapor and aerosol exposure.[2][4][9] The fume hood provides a physical barrier and ensures that any released vapors are exhausted away from the user. An eyewash station and safety shower must be readily accessible and tested regularly.[3][10]

Personal Protective Equipment (PPE): The Last Barrier

The selection of PPE is dictated by the hazards identified. The following table outlines the minimum required PPE.

| Body Part | Protection | Rationale |

| Hands | Nitrile or neoprene gloves (impervious). | To prevent skin contact with the corrosive and potentially sensitizing agent.[3] |

| Eyes/Face | Chemical safety goggles and a face shield. | To protect against splashes that can cause severe eye damage. A face shield is crucial when handling larger quantities.[3][4] |

| Body | Flame-retardant lab coat. | To protect skin and clothing from spills.[10] |

| Respiratory | Not typically required if used in a fume hood. | If there is a risk of exceeding exposure limits or a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[3][10] |

The following diagram illustrates the hierarchy of controls for handling this chemical.

Emergency Procedures: A Protocol for Response

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First-Aid Measures

Immediate and decisive action is critical. The following steps are based on established protocols for corrosive and irritating chemicals.[3][5][8]

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3][5]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15-20 minutes while removing all contaminated clothing. Do not delay. Seek immediate medical attention.[3]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][5]

Accidental Release Measures

A spill should be treated as a hazardous event requiring a calm and systematic response.

Workflow for Small Spills (Inside a Fume Hood):

-

Containment: Ensure the spill is contained within the fume hood.

-

Absorption: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial sorbent.[7]

-

Collection: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.

-

Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

-

Disposal: Dispose of the waste container according to institutional and local regulations.

The following workflow visualizes the emergency response to an exposure.

Storage and Stability

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous reactions.

-

Conditions for Safe Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][4] Vendor recommendations suggest refrigeration (2-8°C).[1]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and moisture. The benzyl bromide group can react exothermically with these substances.[11]

-

Hazardous Decomposition Products: Thermal decomposition may produce toxic and corrosive fumes, including carbon monoxide, carbon dioxide, and hydrogen bromide gas.[11]

Toxicological and Ecological Information

While specific toxicological data for Ethyl 3-bromo-5-(bromomethyl)benzoate is not available, the primary concerns are its corrosive and irritant effects as previously detailed. Long-term exposure effects have not been investigated.[5][11] It is not classified as a carcinogen by IARC, NTP, or OSHA based on data for analogous compounds.[12][13]

Ecological Impact: Many brominated organic compounds are toxic to aquatic life and may persist in the environment.[4][12] Therefore, this compound should not be allowed to enter drains or waterways. All waste must be disposed of as hazardous chemical waste.

Disposal Considerations

All waste materials, including empty containers and contaminated absorbents, must be disposed of through a licensed hazardous waste disposal company.[8][9] Do not dispose of this chemical in the sanitary sewer. Follow all federal, state, and local regulations for hazardous waste disposal.

Conclusion

Ethyl 3-bromo-5-(bromomethyl)benzoate is a potent synthetic intermediate whose reactivity demands respect and careful handling. By understanding the mechanistic basis of its hazards—primarily driven by the electrophilic benzyl bromide moiety—and by rigorously applying the hierarchy of controls, researchers can effectively mitigate risks. Adherence to the protocols outlined in this guide, including the consistent use of engineering controls and appropriate PPE, is paramount to ensuring a safe laboratory environment for the advancement of science.

References

-

Thermo Fisher Scientific. (2025, September 14). Safety Data Sheet: Methyl 3-(bromomethyl)benzoate. Retrieved from [Link]

-

Angene Chemical. (2021, May 1). Safety Data Sheet: Methyl 5-bromo-2-(bromomethyl)benzoate. Retrieved from [Link]

-

PCYNTRA. (2023, June 6). Safety Data Sheet: ETHYL BENZOATE. Retrieved from [Link]

-

Harper College. (2010, July 28). Safety Data Sheet: Ethyl benzoate. Retrieved from [Link]

Sources

- 1. 1261826-04-3|Ethyl 3-bromo-5-(bromomethyl)benzoate|BLDpharm [bldpharm.com]

- 2. fishersci.com [fishersci.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. angenechemical.com [angenechemical.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. dept.harpercollege.edu [dept.harpercollege.edu]

Methodological & Application

Protocols for nucleophilic substitution on Ethyl 3-bromo-5-(bromomethyl)benzoate

Executive Summary: The Scaffold for Bifunctional Ligands

Ethyl 3-bromo-5-(bromomethyl)benzoate represents a "privileged scaffold" in modern medicinal chemistry, particularly for Fragment-Based Drug Discovery (FBDD) and PROTAC linker design. Its utility stems from its unique orthogonal reactivity profile :

-

Benzylic Bromide (C5): Highly reactive toward SN2 substitution (kinetically favored).

-

Aryl Bromide (C3): Inert to standard nucleophilic attack; reserved for Pd/Cu-catalyzed cross-coupling.

-

Ethyl Ester (C1): Modifiable handle for solubility or further conjugation.

This guide provides validated protocols for the chemoselective functionalization of the benzylic position, ensuring high yields while preserving the integrity of the aryl bromide and ester moieties.

Safety & Handling: The Lachrymator Protocol

CRITICAL WARNING: Benzylic bromides are potent lachrymators (tear gas agents). They alkylate TRPA1 channels in sensory nerves, causing severe eye and respiratory irritation.

-

Engineering Controls: All weighing and transfers must occur within a certified fume hood.

-

Decontamination: Do not wash glassware directly with water (vaporizes the compound). Quench all glassware and spills with a solution of 5% ethanolic amine (e.g., ethanolamine or triethylamine) for 30 minutes before standard cleaning. This converts the lachrymator into a non-volatile amine.

-

PPE: Double nitrile gloves and tightly fitting safety goggles are mandatory.

Reactivity Landscape & Chemoselectivity

To design successful experiments, one must understand the electronic environment of the substrate. The benzylic position is activated by the electron-withdrawing nature of the aryl ring (inductive effect of ester and Br), making it significantly more electrophilic than a standard alkyl halide.

Figure 1: Chemoselectivity Map The following diagram illustrates the distinct reactivity zones, guiding the choice of reagents.

Caption: Figure 1. Orthogonal reactivity zones. The benzylic position allows selective substitution without affecting the aryl bromide or ester under controlled conditions.

Protocol A: Soft Nucleophiles (Azidation & Thiolation)

Objective: Introduction of -N3 or -SR groups. Mechanism: Classical SN2. Advantages: High chemoselectivity; no competition from elimination reactions.

Materials

-

Substrate: Ethyl 3-bromo-5-(bromomethyl)benzoate (1.0 equiv)

-

Nucleophile: Sodium Azide (NaN3) or Potassium Thioacetate (KSAc) (1.2 equiv)

-

Solvent: Anhydrous DMF or DMSO (0.2 M concentration)

-

Quench: Water/Brine

Step-by-Step Procedure

-

Preparation: Dissolve 1.0 mmol of substrate in 5 mL of anhydrous DMF in a round-bottom flask containing a magnetic stir bar.

-

Addition: Add 1.2 mmol of NaN3 (Caution: Avoid metal spatulas with azides) or KSAc in one portion at Room Temperature (RT).

-

Reaction: Stir at RT for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) should disappear, replaced by a slightly more polar spot.

-

Note: Heating is rarely required and increases safety risks with azides.

-

-

Workup: Dilute reaction mixture with 20 mL Et2O or EtOAc. Wash 3x with water (to remove DMF) and 1x with brine.

-

Drying: Dry organic layer over MgSO4, filter, and concentrate in vacuo.

-

Purification: Usually not required. If necessary, short silica plug filtration.

Expected Yield: >90%

Protocol B: Amination (Hard Nucleophiles)

Objective: Introduction of primary or secondary amines. Challenge: Dimerization . The product (secondary amine) is often more nucleophilic than the starting primary amine, leading to double alkylation (A-N(R)-A). Solution: Stoichiometry control and base selection.

Experimental Workflow

Caption: Figure 2. Decision tree for amination. Primary amines require excess stoichiometry to suppress dimer formation.

Procedure (Primary Amines)

-

Setup: Charge a flask with the amine (3.0–5.0 equiv) in THF (0.1 M). Cool to 0°C.

-

Addition: Dissolve the benzylic bromide substrate (1.0 equiv) in minimal THF. Add this solution dropwise to the amine solution over 30 minutes.

-

Rationale: High local concentration of amine ensures the bromide reacts with amine, not the newly formed product.

-

-

Reaction: Allow to warm to RT and stir for 4 hours.

-

Workup: Concentrate to remove excess volatile amines. Partition between EtOAc and saturated NaHCO3.

-

Critical: Do not use strong acid (1M HCl) for wash if the ester is sensitive, though dilute citric acid is acceptable.

-

Protocol C: Etherification (Williamson Synthesis)

Objective: Introduction of alkoxy groups (-OR). Risk: Ester hydrolysis if hydroxide is present.

Procedure

-

Deprotonation: Suspend NaH (1.1 equiv, 60% dispersion) in anhydrous DMF at 0°C.

-

Nucleophile Formation: Add the alcohol (R-OH, 1.1 equiv) dropwise. Stir 15 min until H2 evolution ceases.

-

Substitution: Add the benzylic bromide substrate (1.0 equiv) as a solution in DMF.

-

Reaction: Stir at 0°C -> RT for 2 hours.

-

Note: If using phenol, K2CO3 in Acetone (reflux) is a milder alternative that avoids NaH handling.

-

Troubleshooting & Critical Process Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of benzylic bromide | Ensure solvents are anhydrous. Avoid hydroxide bases. |

| Dimerization | Amine nucleophile too concentrated | Use Protocol B (Inverse addition, excess amine). |

| Ester Hydrolysis | Base too strong or wet solvent | Switch from NaOH/KOH to DIPEA or K2CO3. |

| Elimination | High Temp / Bulky Base | Benzylic positions rarely eliminate, but avoid t-BuOK. |

References

- Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 8th Ed. Wiley, 2020.

-

Safety & Handling of Lachrymators

-

National Oceanic and Atmospheric Administration (NOAA). "Benzyl Bromide - CAMEO Chemicals."

-

-

Synthetic Applications of 3,5-Disubstituted Benzoates

-

Nucleophilic Substitution Protocols (Azides/Amines)

-

Common Organic Chemistry. "Benzyl Bromide Protection & Substitution Protocols."

-

-

General Properties of Methyl/Ethyl 3-bromo-5-(bromomethyl)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Ethyl 3-(bromomethyl)benzoate | C10H11BrO2 | CID 10857675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - Methyl 3-bromo-5-(bromomethyl)benzoate (C9H8Br2O2) [pubchemlite.lcsb.uni.lu]

- 5. Methyl 3-(bromomethyl)benzoate | High-Purity | RUO [benchchem.com]

- 6. americanelements.com [americanelements.com]

Application Notes & Protocols: Leveraging Ethyl 3-bromo-5-(bromomethyl)benzoate as a Versatile Bifunctional Linker for Sequential Molecular Assembly

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of Ethyl 3-bromo-5-(bromomethyl)benzoate as a bifunctional linker. This document elucidates the chemical principles underpinning its utility and provides detailed protocols for its sequential functionalization, enabling the precise assembly of complex molecular architectures.

Introduction: The Strategic Advantage of Orthogonal Reactivity

In the landscape of chemical biology and drug discovery, bifunctional linkers are indispensable tools for conjugating different molecular entities, such as a targeting moiety to a therapeutic payload in an antibody-drug conjugate (ADC).[1][2] The efficacy of such linkers is often dictated by their ability to undergo selective and sequential reactions. Ethyl 3-bromo-5-(bromomethyl)benzoate is a uniquely designed reagent that offers two distinct points of covalent attachment with orthogonal reactivity: a highly reactive benzylic bromide and a less reactive aryl bromide.

The key to its utility lies in the differential reactivity of these two C-Br bonds. The benzylic bromide is susceptible to nucleophilic substitution, typically via an S(_N)2 mechanism, under relatively mild conditions. In contrast, the aryl bromide is significantly more stable towards nucleophiles and generally requires transition-metal catalysis, such as a palladium-catalyzed cross-coupling reaction, for functionalization. This disparity in reactivity allows for a controlled, stepwise introduction of different chemical entities, making Ethyl 3-bromo-5-(bromomethyl)benzoate an ideal scaffold for building complex bioconjugates, probes, and novel therapeutic agents.

Physicochemical Properties of Ethyl 3-bromo-5-(bromomethyl)benzoate

| Property | Value | Source |

| CAS Number | 1261826-04-3 | BLDpharm[1] |

| Molecular Formula | C({10})H({10})Br(_2)O(_2) | BLDpharm[1] |

| Molecular Weight | 321.99 g/mol | BLDpharm[1] |

| Appearance | White to off-white solid | --- |

| Storage | Sealed in dry, 2-8°C | BLDpharm[1] |

Principle of Sequential Functionalization

The strategic application of Ethyl 3-bromo-5-(bromomethyl)benzoate hinges on a two-step, sequential modification process. This approach ensures that two different molecules (Nu(_1) and Nu(_2)) can be introduced without cross-reactivity.

Step 1: Nucleophilic Substitution at the Benzylic Position. The benzylic bromide is the more reactive site and will readily undergo substitution with a wide range of nucleophiles (e.g., thiols, amines, azides, carboxylates) under mild basic conditions. This initial reaction leaves the aryl bromide untouched.

Step 2: Transition-Metal Catalyzed Cross-Coupling at the Aryl Position. The resulting intermediate, now functionalized at the benzylic position, can undergo a second modification at the aryl bromide position. This typically involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki, Sonogashira, or Buchwald-Hartwig reaction, to form a new carbon-carbon or carbon-heteroatom bond.

Experimental Protocols

The following protocols are provided as a general guideline. Optimization of reaction conditions (e.g., solvent, temperature, base, and catalyst loading) may be necessary for specific substrates.

Protocol 1: Selective S(_{N})2 Alkylation of a Thiol Nucleophile

This protocol describes the selective reaction of a thiol-containing molecule with the benzylic bromide of the linker.

Materials:

-

Ethyl 3-bromo-5-(bromomethyl)benzoate

-

Thiol-containing molecule of interest (R-SH)

-

Potassium carbonate (K(_2)CO(_3)) or Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

-

To a solution of the thiol-containing molecule (1.0 eq) in anhydrous DMF, add K(_2)CO(_3) (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes to generate the thiolate.

-

Add a solution of Ethyl 3-bromo-5-(bromomethyl)benzoate (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with EtOAc (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na(_2)SO(_4), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired intermediate.

Causality Behind Experimental Choices:

-

Anhydrous DMF: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the S(_N)2 reaction without solvating the nucleophile, thus enhancing its reactivity.

-

Mild Base (K(_2)CO(_3)): A mild base is used to deprotonate the thiol to the more nucleophilic thiolate without promoting side reactions like hydrolysis of the ester.

-

Room Temperature: The high reactivity of the benzylic bromide allows the reaction to proceed at room temperature, preserving sensitive functional groups on the molecule of interest.

Protocol 2: Suzuki Cross-Coupling with an Arylboronic Acid

This protocol describes the palladium-catalyzed Suzuki coupling of the aryl bromide of the intermediate from Protocol 1 with an arylboronic acid.

Materials:

-

Intermediate from Protocol 1

-

Arylboronic acid (R'-B(OH)(_2))

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh(_3))(_4))

-

Sodium carbonate (Na(_2)CO(_3))

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

-

In a round-bottom flask, combine the intermediate from Protocol 1 (1.0 eq), the arylboronic acid (1.2 eq), and Na(_2)CO(_3) (2.0 eq).

-

Add Pd(PPh(_3))(_4) (0.05 eq) to the flask.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add a degassed solvent mixture of Toluene:Ethanol:Water (e.g., 4:1:1 ratio).

-

Heat the reaction mixture to 80-90 °C and stir for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with EtOAc.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine, dry over anhydrous Na(_2)SO(_4), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final bifunctional conjugate.

Causality Behind Experimental Choices:

-

Pd(PPh(_3))(_4): This is a common and effective palladium(0) catalyst for Suzuki couplings.

-

Inert Atmosphere: The catalytic cycle of the Suzuki reaction involves sensitive organopalladium species that can be deactivated by oxygen.

-

Aqueous Base (Na(_2)CO(_3)): The base is crucial for the transmetalation step of the Suzuki catalytic cycle. An aqueous solution is often used to facilitate the reaction.

-

Elevated Temperature: The oxidative addition of the aryl bromide to the palladium catalyst is typically the rate-limiting step and often requires heating to proceed at a reasonable rate.

Applications in Drug Discovery and Chemical Biology

The sequential functionalization of Ethyl 3-bromo-5-(bromomethyl)benzoate opens up a wide array of applications:

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach a targeting antibody (via reaction with a lysine or cysteine residue) and a cytotoxic drug. The ester group can also be hydrolyzed to a carboxylic acid for further functionalization.

-

PROTACs (Proteolysis-Targeting Chimeras): This linker can connect a protein-of-interest (POI) ligand and an E3 ligase ligand.

-

Fluorescent Probes: A fluorophore and a targeting molecule can be attached to create probes for cellular imaging.

-

Combinatorial Chemistry: The two reactive sites allow for the rapid generation of a library of compounds for screening.

Troubleshooting and Considerations

-

Side Reactions in Step 1: If the nucleophile is also a base, it may promote elimination reactions. Using a non-nucleophilic base like DIPEA can mitigate this. Over-reaction (dialkylation) can be minimized by controlling the stoichiometry.

-

Low Yield in Step 2: Inefficient Suzuki coupling can be due to catalyst deactivation, improper solvent degassing, or a poorly reactive boronic acid. Screening different palladium catalysts, ligands, bases, and solvent systems may be necessary.

-

Ester Hydrolysis: Under strongly basic or acidic conditions, the ethyl ester may be hydrolyzed. If the carboxylic acid is not the desired product, reaction conditions should be kept as close to neutral as possible.

Conclusion

Ethyl 3-bromo-5-(bromomethyl)benzoate is a powerful and versatile bifunctional linker that enables the controlled, sequential assembly of complex molecules. Its orthogonal reactivity, stemming from the distinct chemical nature of the benzylic and aryl bromides, provides a robust platform for innovations in drug discovery, bioconjugation, and materials science. The protocols and principles outlined in these notes are intended to serve as a foundational guide for researchers to harness the full potential of this valuable synthetic tool.

References

-

Singh, Y., Spinelli, N., Defrancq, E., & Dumy, P. (2006). A novel heterobifunctional linker for facile access to bioconjugates. Organic & Biomolecular Chemistry, 4(7), 1413–1419. [Link]

-

Ajaj, K. A., Biniossek, M. L., & Kratz, F. (2009). Development of protein-binding bifunctional linkers for a new generation of dual-acting prodrugs. Bioconjugate Chemistry, 20(2), 390–396. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

University of Calgary. (n.d.). Nucleophilic substitution of benzylic halides. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Guide: Optimizing Reaction Yields with Ethyl 3-bromo-5-(bromomethyl)benzoate

Introduction: The Bifunctional Challenge

Ethyl 3-bromo-5-(bromomethyl)benzoate (CAS: 1261826-04-3) is a high-value "bifunctional electrophile" widely used in medicinal chemistry to construct complex heterocyclic scaffolds. Its utility stems from its three distinct reactive sites, but this same versatility is the primary source of yield loss.

The Reactivity Hierarchy (Critical for Yield):

-

Benzylic Bromide (

C-Br): Highest reactivity. Susceptible to -

Ethyl Ester (

C=O): Moderate reactivity. Susceptible to hydrolysis (saponification) and transesterification. -

Aryl Bromide (

C-Br): Lowest reactivity. Requires metal catalysis (e.g., Pd, Cu) for substitution.[1]

Core Yield Principle: To maximize yield, you must respect the Order of Operations . Attempting to engage the Aryl Bromide (Site 3) before stabilizing the Benzylic Bromide (Site 1) is the most common cause of experimental failure.

Module 1: Storage & Handling (The "Silent Yield Killer")

Before a reaction is even set up, yield is often lost to environmental degradation. The benzylic bromide moiety is a lachrymator and is highly prone to hydrolysis by atmospheric moisture.

Protocol: Integrity Verification

-

Visual Inspection: Pure compound is a white to off-white solid. A yellow/orange tint indicates free bromine release (decomposition). A "sticky" texture indicates partial hydrolysis to the benzyl alcohol.

-

Self-Validating Check (H-NMR):

-

Intact Material: Look for the benzylic

singlet at -

Hydrolyzed Impurity: A shift to

ppm (benzyl alcohol) indicates moisture damage. -

Action: If hydrolysis

, recrystallize from dry hexanes/EtOAc before use.

-

Storage Rules

-

Temperature: Store at 2–8°C .

-

Atmosphere: Store under Argon/Nitrogen.

-

Desiccation: Keep in a secondary container with active desiccant.

Module 2: Sequential Functionalization Strategy

The Golden Rule: Always functionalize the Benzylic Bromide before attempting metal-catalyzed cross-coupling (Suzuki, Buchwald) on the Aryl Bromide.

Why?

Standard cross-coupling conditions involve Heat + Aqueous Base .

-

Scenario A (Correct): Benzylic Substitution

Suzuki Coupling. -

Scenario B (Incorrect): Suzuki Coupling

Benzylic Substitution.-

Result:Catastrophic Yield Loss. The benzylic bromide hydrolyzes to the alcohol (Ethyl 3-bromo-5-(hydroxymethyl)benzoate) or dimerizes (Wurtz coupling) under the basic/palladium conditions.

-

Figure 1: The Sequential Functionalization Workflow. Following the green path ensures the unstable benzylic bromide is stabilized before exposure to harsh catalytic conditions.

Module 3: Troubleshooting Benzylic Substitution ( )

Objective: Replace the Benzylic Br with a Nucleophile (Amine, Alkoxide, Thiol) without touching the Aryl Br or Ester.

Common Issue 1: "I see a new spot on TLC, but it's the Alcohol (Hydrolysis)."

Cause: Presence of water in solvent or hygroscopic base. Solution:

-

Solvent: Use anhydrous DMF, THF, or Acetonitrile (ACN). Do not use technical grade solvents.

-

Base: Use

or -

Additives: Add activated 3Å Molecular Sieves directly to the reaction flask.

Common Issue 2: "My yield is low due to Dimerization."

Cause: High local concentration leads to intermolecular reaction (Wurtz-type coupling). Solution:

-

Dilution: Run the reaction at 0.05 M to 0.1 M concentration.

-

Addition Order: Add the electrophile (the benzoate) slowly to the solution of the nucleophile, not the other way around.

Optimized Protocol: Benzylic Amination

| Parameter | Recommendation | Rationale |

| Solvent | Anhydrous ACN or DMF | Polar aprotic promotes |

| Base | DIPEA (Hunig's Base) or | Non-nucleophilic bases prevent ester hydrolysis. |

| Temp | Low temp suppresses side reactions; Benzylic Br is reactive enough at RT. | |

| Stoichiometry | 1.1 - 1.2 eq. Nucleophile | Slight excess ensures complete consumption of the unstable bromide. |

Module 4: Troubleshooting Aryl Cross-Coupling (Suzuki/Buchwald)

Objective: React the Aryl Br after the benzylic position has been secured.

Common Issue 1: "The Ester disappeared."

Cause: Saponification by aqueous base (e.g.,

-

Buffer System: Switch to

(anhydrous) in Dioxane or use a mild base like -

Solvent: Use anhydrous conditions if possible (e.g., Buchwald-Hartwig with

in Toluene).

Common Issue 2: "Reaction stalled (Conversion < 50%)."

Cause: The Aryl Bromide is electronically deactivated by the ester (electron-withdrawing) but sterically crowded by the ortho-substitution pattern. Solution:

-

Catalyst: Switch to active Pd systems designed for hindered/deactivated aryl halides.

-

Recommendation:

or XPhos Pd G2 .

-

-

Temperature: Increase to

(only after benzylic position is stable).

FAQ: Rapid Fire Troubleshooting

Q: Can I use ethanol as a solvent for the benzylic substitution?

A: No. Ethanol is nucleophilic. You will form the ethyl ether byproduct (solvolysis) via

Q: I need to keep the benzylic bromide intact but react the aryl bromide. Is it possible? A: Extremely difficult. Standard Pd-catalysis conditions will destroy the benzylic bromide.

-

Workaround: If you absolutely must, try a Negishi coupling (Organozinc) at room temperature, which is often milder than Suzuki, but yield will still be compromised. The preferred path is always Benzylic

Aryl.

Q: How do I remove the unreacted benzylic bromide excess? A: Do not try to distill (it will decompose). Scavenge it by adding a small amount of a supported amine (e.g., polymer-bound trisamine) or simply wash with aqueous thiosulfate if the product allows, though silica chromatography is usually required.

References

-

Benzylic Bromide Reactivity & Selectivity

- Mechanism & Kinetics: "Nucleophilic Substitution at Benzylic Carbons." Chemistry LibreTexts.

-

Source:

-

Suzuki-Miyaura Coupling Protocols

-

Handling Bifunctional Electrophiles

- General Guide: "The Essential Guide to NBS: Mastering Allylic and Benzylic Bromin

-

Source:

-

Compound D

- PubChem Entry: Ethyl 3-(bromomethyl)

-

Source:

Sources

- 1. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]

Technical Support Center: Handling the Lachrymatory Properties of Ethyl 3-bromo-5-(bromomethyl)benzoate

Welcome to the Technical Support Center for Ethyl 3-bromo-5-(bromomethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and safety information for handling this potent lachrymatory agent. Our goal is to equip you with the knowledge to conduct your experiments safely and effectively, minimizing exposure risks and ensuring the integrity of your research.

Section 1: Understanding the Hazard - FAQs

This section addresses the fundamental questions regarding the lachrymatory properties and associated hazards of Ethyl 3-bromo-5-(bromomethyl)benzoate.

Q1: What makes Ethyl 3-bromo-5-(bromomethyl)benzoate a lachrymatory agent?

A1: The lachrymatory, or tear-inducing, properties of Ethyl 3-bromo-5-(bromomethyl)benzoate stem from the reactivity of the bromomethyl group (-CH₂Br). This functional group is a potent alkylating agent. When vapors of the compound come into contact with the moisture in your eyes, the bromomethyl group reacts with nucleophilic functional groups in proteins and enzymes on the surface of the cornea. This chemical reaction denatures these biological macromolecules, triggering a pain response and stimulating the lacrimal glands to produce tears in an attempt to flush out the irritant. The presence of two bromine atoms on the molecule enhances its electrophilicity and, consequently, its irritant potential.

Q2: What are the primary routes of exposure and immediate health effects?

A2: The primary routes of exposure are inhalation of vapors and direct contact with the eyes and skin.[1][2]

-

Eye Contact: This is the most immediate and severe concern. Exposure to even minute quantities of vapor will cause intense irritation, pain, and profuse tearing. Direct contact with the liquid can lead to severe eye damage and potentially blindness.

-

Inhalation: Inhaling the vapors can cause irritation of the respiratory tract, leading to coughing, shortness of breath, headache, nausea, and vomiting.

-

Skin Contact: The compound is corrosive and can cause skin burns.[1] It may also be absorbed through the skin, potentially leading to systemic toxicity.[2]

-

Ingestion: While less common in a laboratory setting, ingestion is highly hazardous and can be fatal.[3]

Q3: Are there any long-term health risks associated with exposure?

A3: While comprehensive long-term toxicological data for this specific compound is not extensively documented in readily available literature, compounds with similar reactive functional groups (alkylating agents) are often investigated for mutagenic and carcinogenic properties. Therefore, it is prudent to handle Ethyl 3-bromo-5-(bromomethyl)benzoate as a substance with potential for long-term health effects and to minimize exposure at all times. No component of a similar product, ethyl bromoacetate, is identified as a known or anticipated carcinogen by NTP or IARC, nor is it on OSHA's list of regulated carcinogens.

Section 2: Proactive Safety and Handling Protocols

This section provides detailed protocols for the safe handling of Ethyl 3-bromo-5-(bromomethyl)benzoate to prevent exposure.

Q4: What are the essential personal protective equipment (PPE) requirements?

A4: A multi-layered approach to PPE is mandatory.

| PPE Component | Specification | Rationale |

| Eye Protection | Chemical splash goggles and a full-face shield. | Standard safety glasses are insufficient. A full-face shield protects the entire face from splashes and vapors. |

| Hand Protection | Heavy-duty, chemical-resistant gloves (e.g., Viton™ or butyl rubber). A double-gloving strategy with a lighter nitrile glove underneath is recommended. | Provides robust protection against direct contact and allows for safe removal of the outer glove in case of contamination. Always inspect gloves for any signs of degradation or perforation before use.[4] |

| Body Protection | A flame-retardant and chemical-resistant laboratory coat. | Protects against splashes and prevents contamination of personal clothing. |

| Respiratory Protection | A NIOSH-approved full-face respirator with an organic vapor cartridge is recommended, especially when handling larger quantities or when there is a potential for aerosolization. | Protects against inhalation of the lachrymatory vapors. |

Q5: What are the critical engineering controls for handling this compound?

A5: All manipulations of Ethyl 3-bromo-5-(bromomethyl)benzoate must be performed within a certified chemical fume hood with a tested and adequate face velocity.[5] The sash should be kept as low as possible during the experiment.[5] It is also advisable to work in a well-ventilated laboratory.[6]

Q6: How should I properly store Ethyl 3-bromo-5-(bromomethyl)benzoate?

A6: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. It should be stored in a locked cabinet or an area accessible only to authorized personnel.[6] The storage area should be designated for corrosive and lachrymatory substances.

Section 3: Troubleshooting and Emergency Response

This section provides guidance on how to respond to common issues and emergencies that may arise during experimentation.

Q7: I can smell a faint, irritating odor while working in the fume hood. What should I do?

A7: A faint odor indicates a potential breach in containment.

Caption: Troubleshooting workflow for detecting a faint odor.

Q8: What is the correct first aid procedure for accidental exposure?

A8: Immediate and thorough action is crucial.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][6] Seek immediate medical attention.[1][6]

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[1] Seek medical attention if irritation persists.[3]

-

Inhalation: Move the affected person to fresh air immediately.[1][6] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting.[3][6] Rinse the mouth with water and give plenty of water to drink. Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[6]

Q9: How do I handle a small spill of Ethyl 3-bromo-5-(bromomethyl)benzoate inside a fume hood?

A9: For a small spill contained within the fume hood:

-

Alert colleagues in the immediate vicinity.

-

Ensure your PPE is appropriate for the cleanup.

-

Contain the spill by creating a dike around it with an inert absorbent material like vermiculite, sand, or a commercial spill absorbent.

-

Neutralize the spill by cautiously adding a solution of sodium bicarbonate or a commercial neutralizing agent. Be aware that this may generate gas, so proceed slowly.

-

Absorb the neutralized spill with more inert material.

-

Carefully collect the absorbed material into a designated hazardous waste container.

-

Decontaminate the area with a suitable solvent (e.g., ethanol) followed by a thorough wash with soap and water.

-

Properly dispose of all contaminated materials, including gloves and wipes, as hazardous waste.

Caption: Small spill cleanup workflow.

Q10: How should I quench residual Ethyl 3-bromo-5-(bromomethyl)benzoate in a reaction mixture or on glassware?

A10: To safely quench the lachrymatory properties, you can react the compound with a nucleophile. A common and effective method is to add a solution of a primary or secondary amine, such as diethylamine or morpholine, in an appropriate solvent. The amine will react with the bromomethyl group via nucleophilic substitution to form a non-lachrymatory tertiary amine. Alternatively, a solution of sodium or potassium hydroxide in alcohol (e.g., ethanol) can be used to hydrolyze the ester and displace the bromine, although this may be a slower process. Always perform quenching procedures within a fume hood.

Section 4: Waste Disposal

Q11: What is the correct procedure for disposing of waste containing Ethyl 3-bromo-5-(bromomethyl)benzoate?

A11: All waste containing this compound, including reaction residues, contaminated solvents, and cleanup materials, must be treated as hazardous waste.[5][7]

-

Labeling: Waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "Ethyl 3-bromo-5-(bromomethyl)benzoate."

-

Segregation: Do not mix this waste with other waste streams unless it is part of a designated quenching procedure.

-

Collection: Follow your institution's specific guidelines for hazardous waste pickup.

References

-

Brandeis University. (n.d.). Lachrymators | Laboratory Safety. Retrieved from [Link]

-

Molbase. (n.d.). Synthesis of Ethyl 3-bromomethyl-5-chlorobenzo(b)thiophene-2-carboxylate. Retrieved from [Link]

-

GOV.UK. (n.d.). Bromine: incident management. Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

- Google Patents. (n.d.). Purification of liquid bromine contaminated with organic impurities.

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl bromoacetate, 98%. Retrieved from [Link]

-

Providence College. (n.d.). Bromine in orgo lab SOP. Retrieved from [Link]

-

Clemson University. (n.d.). The Control Strategies of Brominated Organic Disinfection By-Products: Adsorption With Pre-chlorination and Photodegradation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Bromine contamination and risk management in terrestrial and aquatic ecosystems. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-(bromomethyl)benzoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

- Google Patents. (n.d.). Method for producing 3-bromomethylbenzoic acids.

-

International Journal of Innovative Science and Research Technology. (n.d.). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. Retrieved from [Link]

-

C&EN. (2023). 8 Steps to Handling a Lab Chemical Spill. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-bromobenzoate. Retrieved from [Link]

-

GSRS. (n.d.). ETHYL 4-BROMO-3-(BROMOMETHYL)BENZOATE. Retrieved from [Link]

-

University of California, San Diego. (2015). How to Handle Chemical Spills in Laboratories. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Phase-Vanishing Reactions that Use Fluorous Media as a Phase Screen. Facile, Controlled Bromination of Alkenes by Dibromine and Dealkylation of Aromatic Ethers by Boron Tribromide. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Diastereospecific arylation and cascade deconstructive amidation/thioesterification of readily available lactam-fused bromolactones. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electrochemical oxidative dearomatization of electron-deficient phenols using Br+/Br− catalysis. Retrieved from [Link]

-

AWS. (n.d.). Highly Enantioselective Conjugate Addition of Nitromethane to Chalcones Using Bifunctional Cinchona Organocatalysts Supporting I. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]

- 6. fishersci.com [fishersci.com]

- 7. ehs.providence.edu [ehs.providence.edu]

Validation & Comparative

Analytical Validation Guide: Ethyl 3-bromo-5-(bromomethyl)benzoate

Executive Summary & Strategic Context

Ethyl 3-bromo-5-(bromomethyl)benzoate is a critical bifunctional building block in drug discovery, particularly for fragment-based design and PROTAC linker synthesis. Its value lies in its orthogonal reactivity: the benzylic bromide allows for rapid nucleophilic substitution (SN2), while the aryl bromide and ethyl ester remain available for subsequent cross-coupling (Suzuki-Miyaura) or hydrolysis.

This guide provides an authoritative interpretation of the 1H NMR spectrum for this compound. Unlike standard spectral lists, this document is structured as a comparative analysis guide . It focuses on distinguishing the target molecule from its specific synthetic precursors and common impurities (over-brominated byproducts), providing a self-validating workflow for reaction monitoring.

Structural Analysis & Theoretical Prediction

Before interpreting the data, we must establish the magnetic environment of the molecule. The structure is a 1,3,5-trisubstituted benzene ring, leading to a simplified aromatic region characterized by meta-coupling (

The "Diagnostic Zones"

To validate this structure, focus on three distinct spectral regions. If any of these are absent or shifted, the synthesis has failed.

| Zone | Chemical Shift ( | Multiplicity | Integration | Structural Assignment |

| A | 8.20 – 7.70 ppm | 3 | 1H each | Aromatic Core: 1,3,5-substitution pattern. |

| B | 4.45 – 4.50 ppm | Singlet | 2H | Benzylic Bromide: The critical "Active" site ( |

| C | 4.40 (q) / 1.40 (t) | Quartet / Triplet | 2H / 3H | Ethyl Ester: The "Anchor" group ( |

Expert Insight: The most common error in interpreting this spectrum is confusing the benzylic methylene singlet (Zone B) with the ester methylene quartet (Zone C). They often overlap in low-field instruments (<300 MHz). In high-field NMR, they are distinct.

Comparative Analysis: Target vs. Alternatives

In a synthetic context, "alternatives" refer to the chemical species present in the reaction mixture: the Starting Material (incomplete reaction) and the Over-reacted Impurity (side reaction).

Scenario: Wohl-Ziegler Bromination Monitoring

The synthesis typically involves radical bromination of Ethyl 3-bromo-5-methylbenzoate using NBS.

Comparison Table: Diagnostic Shifts

| Feature | Starting Material (Precursor) | Target Product (Mono-bromo) | Major Impurity (Di-bromo) |

| Structure | |||

| Diagnostic Signal | |||

| Multiplicity | Singlet (3H) | Singlet (2H) | Singlet (1H) |

| Status | Reactant | Desired | Over-oxidized |

Visualization: Reaction Logic & Spectral Tracking

The following diagram illustrates the logical flow of the synthesis and how NMR peaks evolve.

Caption: Spectral evolution during Wohl-Ziegler bromination. Monitoring the disappearance of the 2.40 ppm peak and appearance of the 4.45 ppm peak is critical.

Detailed Experimental Protocol: NMR Acquisition

To ensure data integrity and reproducibility, follow this standardized protocol.

Materials

-

Solvent: Chloroform-d (

) (99.8% D) with 0.03% TMS (v/v).-

Why:

is the standard for benzoates. DMSO-

-

-

Sample Concentration: 10–15 mg of compound in 0.6 mL solvent.

-

Why: High concentration can cause peak broadening due to viscosity or aggregation, obscuring the fine meta-coupling of the aromatic protons.

-

Step-by-Step Workflow

-

Preparation: Dissolve the crude or purified solid in

. Ensure the solution is clear; filter through a cotton plug if suspended solids (succinimide byproduct) remain. -

Acquisition:

-

Set temperature to 298 K (25°C).

-

Number of Scans (NS): 16 (sufficient for >10 mg).

-

Spectral Width: -2 to 14 ppm.

-

-

Processing:

-

Reference the spectrum to TMS at

0.00 ppm (or residual -

Apply exponential multiplication (LB = 0.3 Hz) to resolve aromatic couplings.

-

Detailed Spectral Assignment (Data Table)

The following data represents the ideal spectrum in

| Chemical Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Notes |

| 8.18 | Singlet (t) | 1H | Ar-H (C2) | Between Ester & Br. Most deshielded. | |

| 8.05 | Singlet (t) | 1H | Ar-H (C6) | Between Ester & | |

| 7.78 | Singlet (t) | 1H | Ar-H (C4) | Between Br & | |

| 4.48 | Singlet | 2H | - | Ar-CH2-Br | Diagnostic Peak. |

| 4.40 | Quartet | 2H | -OCH2CH3 | Overlaps slightly with benzylic peak. | |

| 1.41 | Triplet | 3H | -OCH2CH3 | Distinct ethyl terminus. |

Self-Validating Logic Tree

Use this logic flow to interpret your specific result:

Caption: Decision tree for rapid quality control of the bromination reaction.

Troubleshooting & Anomalies

-

Anomaly: A broad singlet appears at

~8.0–10.0 ppm.-

Cause: Hydrolysis of the ester to the carboxylic acid (3-bromo-5-(bromomethyl)benzoic acid).

-

Verification: Check for the disappearance of the ethyl quartet/triplet (4.40/1.41 ppm).

-

-

Anomaly: Extra peaks at

2.7 ppm (s, 4H).-

Cause: Residual Succinimide (byproduct of NBS).

-

Solution: Perform an aqueous wash (Water/Brine) or filter the

mixture again before evaporation.

-

References

-

General NMR Shifts of Benzoates

- Source: ChemicalBook & SDBS Spectral D

-

Data Verification: Ethyl 3-bromobenzoate arom

8.16, 7.97, 7.[3]66) serve as the base calculation for the target molecule.

-

Synthesis & Mechanism (Wohl-Ziegler)

-

Benzylic Bromide Chemical Shifts

-

Source: BenchChem Comparative Guide.[6]

- )

-

-

Precursor Data (Ethyl 3-bromo-5-methylbenzoate)

- Source: BLD Pharm & CalPacLab Product Specific

- Context: Verification of the starting material structure and methyl group shift ( 2.4 ppm).

Sources

A Senior Application Scientist's Guide to Structural Validation: An Infrared Spectroscopy Comparison for Ethyl 3-bromo-5-(bromomethyl)benzoate

Introduction: Beyond Synthesis, Towards Certainty

In the landscape of pharmaceutical and materials science research, the synthesis of a target molecule is only the first milestone. The subsequent, and arguably more critical, phase is rigorous structural validation. Absolute confirmation of a molecule's structure is paramount for ensuring efficacy, safety, and the integrity of downstream applications.[1][2] Infrared (IR) spectroscopy serves as a rapid, reliable, and non-destructive first-line technique for this purpose.[3][4] It provides an invaluable molecular "fingerprint" by probing the vibrational frequencies of chemical bonds within a molecule.[4][5]

This guide provides an in-depth protocol and comparative framework for validating the structure of Ethyl 3-bromo-5-(bromomethyl)benzoate , a polysubstituted aromatic compound with multiple functional groups that are distinct and readily identifiable using IR spectroscopy. We will not only detail the expected spectral characteristics of the target molecule but also compare them against plausible alternatives, such as synthetic precursors or potential isomers, to demonstrate the specificity and power of this technique.

Deconstructing the Target: Functional Group Analysis

Before interpreting a spectrum, we must first dissect the molecule to predict where characteristic absorptions will occur. The structure of Ethyl 3-bromo-5-(bromomethyl)benzoate presents several key functional groups, each with a unique vibrational signature.

-

Aromatic Ethyl Ester: This group is defined by a strong carbonyl (C=O) stretch, which is influenced by conjugation with the benzene ring. We also expect two distinct C-O stretching vibrations.[6][7]

-

Alkyl & Aryl Halides: The molecule contains two types of C-Br bonds: one attached to an sp³-hybridized carbon (bromomethyl) and another directly to the sp²-hybridized aromatic ring. These will absorb in the low-frequency "fingerprint" region of the spectrum.[8][9]

-

1,3,5-Trisubstituted Benzene Ring: The aromatic ring itself gives rise to several characteristic vibrations, including C-H stretching, C=C in-ring stretching, and, critically, out-of-plane (oop) C-H bending bands that are diagnostic of the substitution pattern.[10][11]

-

Saturated C-H Bonds: The ethyl (-CH₂CH₃) and bromomethyl (-CH₂Br) groups contain sp³-hybridized C-H bonds, which absorb at a distinctly different frequency from their aromatic counterparts.[12]

The Experimental Blueprint: A Self-Validating Protocol for Data Acquisition

The quality of an IR spectrum is fundamentally dependent on the integrity of the experimental procedure. We recommend the Attenuated Total Reflectance (ATR) sampling technique for its simplicity, speed, and minimal sample preparation requirements, making it ideal for routine analysis of solid or liquid samples.[13][14][15]

Protocol: Acquiring a High-Fidelity ATR-FTIR Spectrum

-

Instrument Preparation & Cleaning:

-

Causality: The ATR crystal (typically diamond or zinc selenide) is exquisitely sensitive to surface contaminants. Any residue from previous analyses will appear in your spectrum.[16]

-

Action: Meticulously clean the crystal surface using a lint-free wipe moistened with a volatile solvent, such as isopropanol or ethanol. Allow the solvent to fully evaporate.

-

-

Background Spectrum Acquisition:

-

Causality: The ambient atmosphere contains IR-active molecules (primarily CO₂ and H₂O vapor) that will absorb radiation and interfere with the sample spectrum. A background scan measures these contributions, allowing for their mathematical subtraction from the final spectrum.

-

Action: With the clean, empty ATR accessory in place, perform a background scan according to the instrument's software prompts. This scan serves as the baseline reference (100% Transmittance).

-

-

Sample Application:

-

Causality: For the ATR effect (evanescent wave) to occur, intimate contact between the sample and the crystal surface is non-negotiable.[13][16]

-

Action: Place a small amount of the solid Ethyl 3-bromo-5-(bromomethyl)benzoate sample onto the center of the ATR crystal. A few milligrams is sufficient.[17]

-

-

Applying Pressure:

-

Causality: Applying pressure with the built-in press ensures that the solid sample is forced into close contact with the crystal, maximizing the signal-to-noise ratio and producing a high-quality spectrum.[13]

-

Action: Lower the press arm and apply firm, even pressure to the sample.

-

-

Sample Spectrum Acquisition:

-

Action: Initiate the sample scan. The instrument will ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.

-

-

Post-Analysis Cleanup:

-

Action: Release the pressure, remove the sample, and clean the ATR crystal and press arm tip as described in Step 1 to prepare the instrument for the next user.

-

Visual Workflow: From Sample to Validated Structure

Caption: A flowchart of the IR spectroscopy validation process.

Interpreting the Data: Correlating Bands to Structure

The acquired spectrum should be analyzed by identifying the key absorption bands and correlating them to the functional groups within Ethyl 3-bromo-5-(bromomethyl)benzoate. The following table outlines the expected absorptions.

Table 1: Predicted IR Absorption Frequencies for Ethyl 3-bromo-5-(bromomethyl)benzoate

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group Origin | Expected Intensity |

| 3100 - 3000 | C-H Stretch | Aromatic Ring (sp² C-H) | Medium to Weak |

| 2990 - 2850 | C-H Stretch | Ethyl & Bromomethyl (sp³ C-H) | Medium |

| 1730 - 1715 | C=O Stretch | α,β-Unsaturated/Aromatic Ester | Strong, Sharp |

| ~1600 & ~1475 | C=C Stretch | Aromatic Ring (in-ring) | Medium |

| 1300 - 1200 | C-O Stretch | Ester (Aryl-C-O) | Strong |

| 1150 - 1050 | C-O Stretch | Ester (O-Alkyl-C) | Strong |

| 850 - 810 & 700 - 660 | C-H Out-of-Plane Bend | 1,3,5-Trisubstituted Aromatic | Strong |

| 700 - 550 | C-Br Stretch | Alkyl & Aryl Halide | Medium to Strong |

The Power of Comparison: Ruling Out Alternatives

A key aspect of robust validation is not just confirming the presence of expected signals, but also noting the absence of signals that would correspond to alternative structures, such as starting materials or side products.

Let's compare our target molecule with two plausible alternatives:

-

3-Bromo-5-methylbenzoic Acid: A potential precursor to our target molecule.

-

Ethyl 3,5-dibromobenzoate: A potential impurity or alternative product where the methyl group was also brominated and then substituted.

Table 2: Comparative Spectral Analysis of Target Molecule and Plausible Alternatives

| Functional Group / Vibration | Ethyl 3-bromo-5-(bromomethyl)benzoate | 3-Bromo-5-methylbenzoic Acid | Ethyl 3,5-dibromobenzoate |

| O-H Stretch (Carboxylic Acid) | Absent | Present: Very broad, strong trough from 3300-2500 cm⁻¹[18] | Absent |

| C=O Stretch (Ester) | Present: Strong, sharp peak ~1720 cm⁻¹[6][19] | Absent | Present: Strong, sharp peak ~1720 cm⁻¹ |

| C=O Stretch (Carboxylic Acid) | Absent | Present: Strong peak ~1710 cm⁻¹ (often overlaps with O-H trough)[18] | Absent |

| C-O Stretches (Ester) | Present: Two strong bands from 1300-1050 cm⁻¹[7] | Absent | Present: Two strong bands from 1300-1050 cm⁻¹ |

| sp³ C-H Stretch (Bromomethyl) | Present: ~2960 cm⁻¹ | Absent (has -CH₃ instead) | Absent |

| C-Br Stretch (Alkyl Halide) | Present: ~650-550 cm⁻¹ | Absent | Absent |

Analysis of Comparison: The most striking difference is the anticipated spectrum of the carboxylic acid precursor. The absence of the characteristic, extremely broad O-H absorption band in the spectrum of our product is a powerful piece of evidence that the esterification reaction was successful.[18]

Furthermore, distinguishing the target molecule from a potential dibromo- side product relies on identifying vibrations from the bromomethyl (-CH₂Br) group. The presence of sp³ C-H stretches and a distinct C-Br stretch associated with an alkyl halide confirms the successful bromination of the methyl group without further reaction. The absence of these signals in the spectrum of Ethyl 3,5-dibromobenzoate would be a clear differentiating factor.

Conclusion

Infrared spectroscopy provides a definitive and efficient method for validating the structure of Ethyl 3-bromo-5-(bromomethyl)benzoate. By systematically identifying the characteristic vibrational bands for the aromatic ester, the 1,3,5-trisubstituted benzene ring, and the crucial bromomethyl group, one can confirm the molecule's identity. The true analytical power of the technique is realized through a comparative approach, where the absence of key signals—most notably the broad O-H stretch of a potential carboxylic acid precursor—provides unequivocal evidence for the successful synthesis and purity of the target compound. This self-validating system of checks and balances underscores the indispensable role of IR spectroscopy in modern chemical research and development.

References

- Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKYUxCHrZu9xyk6zPNCYI6RTcoGOb_Xw_bLn8T5nKngO9toUVKF9vz3Rp6XVizxZPJQtmKgkZOXD-zXMA4a0kTPKsWWuFtWoADdOPMT789oa9a9xsyOWQ0Wf8OwH6NVCmSqmtaZRX0pB-OzThCIOvtveLQByyxzu-56RHvkg-9DUEnZNKD9Pcu2Dul6fKiqzcrH-Y8hL5USaKuuyzJT8bWD1n-

-

Scribd. (n.d.). IR Sample Preparation Techniques. Retrieved from [Link]

-

PharmaTutor. (2010, March 22). Sampling Methods for IR Spectroscopy. Retrieved from [Link]

- Unknown Source. (n.d.). Sample preparation for FT-IR. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3X3hptc_q4lGx8RckPUV_fzXaYo1s2lSyNqkPysQgPLixTDzzBhh7LVMcfhJNUKzfkZVN5EqogbMQuaMPRZfQ4iNRBuxlRECyDeUlr7sGndyP8eSBwVpoJoxDY3jOmrHMHeQvdPXG6Yl1AOZLuw8X2AIVdlJh9-7mXjNHMUqsELpYgNQd17rIECBn9Y3x_wpkvlTceNE48V0IutSNNPmPdA==

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

ACS Publications. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education. Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. Retrieved from [Link]

-

Microbioz India. (2024, January 14). The Role of IR Spectroscopy in Analyzing Chemical Structures. Retrieved from [Link]

-

Chemguide. (n.d.). interpreting infra-red spectra. Retrieved from [Link]

-

Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

-

AZoM.com. (2024, July 2). What are the Advantages and Limitations of ATR-FTIR Spectroscopy for Materials Analysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

- Unknown Source. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFm1vPrICnulBKwhT5cnNHQgzTOOaEPZ-V0R-yTQhQAXUjYdve1mVOzR7DojGagankzJmj1w0UGdjdhpDcLHKXGfW6JEOAugE18dP44G1vla_h6L2XXSaR0xCBrEE6bEEXrkTacqwT2mROXeEpc89y3eZvmbHR84g4AQ_0wJmT9HoYWMTxnHbtALUl1Nvs=

- Unknown Source. (n.d.). Table of Characteristic IR Absorptions. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGt2eZD6I06dFGE78Z046mnTP-NGlte10r5GPcQrepTdLLSulcEUTswnDp3UQ6kcJ-NuTL1lZ8HOvnSevVKWKzYXB0bM-eIygkTIe9RES-yD5jHpF6LrVmE6sqyWzpQRNxPMjoAaZk7YLZTjciX2j3fYOX22IcPuG2xkuMzdnE6fJQWDxX2pvo2Iw==

-

Chemistry LibreTexts. (2022, April 16). Infrared Spectroscopy. Retrieved from [Link]

-

Spectra Analysis Instruments, Inc. (n.d.). Determining benzene ring substitution patterns from IR spectra. Retrieved from [Link]

-

Welcome Home Vets of NJ. (n.d.). Ethyl 4 Aminobenzoate Ir Spectrum Analysis. Retrieved from [Link]

-

Pharmacy 180. (n.d.). Use of IR Spectroscopy for Structure Determination. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum for ethyl benzoate. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Chart. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl benzoate. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-(bromomethyl)benzoate. Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

- Unknown Source. (n.d.). Characteristic Group Vibrations of Organic Molecules. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDxE82tV7flUgTsGFUCZ9ko_l8THxwnQ6E8n5ON_8cYigF1f2aDFHZzqE8aRcWHjL7KpYnuM3aj9WQiD6CP_BjRoFeSHhKo2Agc9qY_Yp1blkCeU8sAefPHGjb4qfJuN3X4ERNnrqRLaAKYT04iEDvwahnJ1zRVGOJk_JP0yhrpSz4eOtNaQo=

-

PubChem. (n.d.). Ethyl 3-bromobenzoate. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Michigan State University Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

Sources

- 1. microbiozindia.com [microbiozindia.com]

- 2. pharmacy180.com [pharmacy180.com]

- 3. measurlabs.com [measurlabs.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 14. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 15. azom.com [azom.com]

- 16. drawellanalytical.com [drawellanalytical.com]

- 17. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. uanlch.vscht.cz [uanlch.vscht.cz]

Safety Operating Guide

Personal protective equipment for handling Ethyl 3-bromo-5-(bromomethyl)benzoate

PART 1: EXECUTIVE SAFETY DIRECTIVE

The Hidden Hazard: Beyond the SDS As a Senior Application Scientist, I often see researchers treat Ethyl 3-bromo-5-(bromomethyl)benzoate solely as a standard organic intermediate. This is a critical error. While the ester moiety is relatively benign, the bromomethyl group classifies this molecule as a Benzylic Bromide .

Functionally, this molecule behaves as a lachrymator (tear gas) and a potent alkylating agent . It does not just burn skin; it chemically modifies biological macromolecules (DNA/Proteins) upon contact. Standard nitrile gloves and safety glasses are insufficient for prolonged handling or solid-state manipulation.

Immediate Operational Rule:

Zero-Exposure Tolerance: All manipulation of the neat solid must occur inside a certified chemical fume hood. If you can smell it (sweet, penetrating odor), you have already failed containment.

PART 2: HAZARD PROFILING & RISK ASSESSMENT

To select the correct PPE, we must understand the enemy. This compound presents a "Triad of Risk":

| Hazard Class | Mechanism of Action | Operational Implication |

| Lachrymator | Reacts with TRPA1 ion channels in sensory nerves. | Eye Protection: Safety glasses are useless against vapors. Goggles are mandatory.[1] |

| Skin Corrosive (1B) | Alkylates keratin and dermal proteins; delayed onset burns. | Glove Integrity: Standard nitrile degrades; double-gloving or laminate liners required. |

| Respiratory Irritant | Hydrolyzes in mucous membranes to release HBr acid. | Engineering Control: 100% Fume hood usage. N95 masks offer zero protection against vapors. |

PART 3: THE PPE DEFENSE SYSTEM (LAYERED PROTOCOL)

We do not rely on a single barrier. We use a Redundant Layer System .

Hand Protection: The "Breakthrough" Reality

Benzylic bromides can permeate thin nitrile gloves in <10 minutes.

-

Primary Layer (Inner): 4-mil Nitrile (Tactile feedback).

-

Secondary Layer (Outer): Silver Shield® / 4H® (Laminate) or thick (8-mil+) Nitrile.

-

Why? Laminate films are virtually impermeable to aromatics and alkyl halides.

-

-

Protocol: Change outer gloves immediately upon splash. Change inner gloves every 60 minutes.

Ocular & Face Defense[1][2][3][4]

-

Requirement: Chemical Splash Goggles (Indirect Vent) .

-

Prohibited: Standard safety glasses (vapors bypass the sides).

-

High-Risk Operations: When weighing >500mg or heating, add a Face Shield over the goggles to protect the neck and face from projectile hydrolysis.

Respiratory & Body[3][4][5][6]

-

Engineering Control: Work only in a fume hood with sash at optimal height.

-

Body: Lab coat (buttoned to throat), long pants, closed-toe chemical-resistant shoes.

-

Respirator (Emergency Only): Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges. Note: Do not use for routine work; if you need a respirator, your hood is failing.

PART 4: VISUALIZATION OF DECISION LOGIC

The following diagram illustrates the decision matrix for selecting PPE based on the state of matter and operation type.

Figure 1: PPE Selection Matrix based on physical state and operational risk.

PART 5: OPERATIONAL WORKFLOW (Step-by-Step)

Phase 1: Weighing (The Critical Moment)

Most accidents happen here due to static charge dispersing light powder.

-

Preparation: Place an analytical balance inside the fume hood. If not possible, use a static-free transfer funnel and a secondary containment tray.

-

Static Control: Use an ionizing gun or anti-static brush on the spatula. Benzoate esters are prone to static buildup.

-

Transfer: Weigh into a tared vial, cap immediately. Do not walk around the lab with an open spatula.

Phase 2: Reaction & Monitoring

-

Solvent Choice: Dissolve the solid immediately. Once in solution (e.g., DCM, THF), the vapor pressure of the lachrymator is suppressed.

-

TLC Monitoring: Do not remove TLC plates from the hood while wet. The solvent evaporates, leaving the lachrymator to sublime into the lab air.

-

Technique: Dip TLC plate in stain (e.g., KMnO4) inside the hood immediately after developing.

-

Phase 3: Quenching & Decontamination

You must destroy the alkylating potential before disposal.

-

The Quench Solution: Prepare a solution of 10% Aqueous Sodium Thiosulfate or 10% Aqueous Ammonia .

-

Cleaning Glassware: Rinse all flasks/spatulas with the Quench Solution. Let sit for 30 minutes. The thiosulfate nucleophile displaces the bromide, rendering the molecule non-lachrymatory.

-

Spill Response: Cover liquid spills with Vermiculite, then soak with Thiosulfate solution. Wait 15 mins before sweeping.

PART 6: DECONTAMINATION LOGIC

Figure 2: Emergency decontamination workflow for benzylic bromides.[1]

PART 7: DISPOSAL STRATEGY

Cradle-to-Grave Management:

-

Segregation: Do NOT mix with oxidizers or strong acids.

-

Labeling: Label waste clearly: "Contains Benzylic Bromide - Lachrymator - Corrosive."

-

Pre-Treatment: Ideally, quench all reaction mixtures with Thiosulfate before placing in the waste carboy. This protects EHS personnel down the line.

-

Container: High-density polyethylene (HDPE) or glass. Avoid metal containers (corrosion risk from HBr formation).

References

-

National Institutes of Health (PubChem). Benzyl Bromide - Safety and Hazards. (Analogous Structure Safety Data). Retrieved from [Link]

-

University of California, Los Angeles (UCLA) EHS. Standard Operating Procedure: Lachrymators. Retrieved from [Link]

-

Princeton University EHS. Laboratory Safety Guide: Handling Lachrymators. Retrieved from [Link]

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.